
Desmosterol-d6
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Overview
Description
Desmosterol-d6 is a deuterated form of desmosterol, a naturally occurring sterol that is an intermediate in the biosynthesis of cholesterol. Desmosterol constitutes about 1% of brain sterol and is catabolized to cholesterol by the enzyme 3-hydroxysterol 24-reductase (DHCR24). The deuterated form, this compound, is used as a stable isotope-labeled compound in various biochemical and physiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmosterol-d6 can be synthesized through the deuteration of desmosterol. The process involves the incorporation of deuterium atoms into the desmosterol molecule. One common method is the catalytic hydrogenation of desmosterol in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The starting material, desmosterol, is subjected to deuterium gas in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the efficient incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Desmosterol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desmosterol ketone.
Reduction: It can be reduced to form desmosterol alcohol.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Desmosterol ketone
Reduction: Desmosterol alcohol
Substitution: Various substituted desmosterol derivatives
Scientific Research Applications
Neurobiological Research
Alzheimer's Disease Biomarker
Desmosterol levels have been investigated as potential biomarkers for Alzheimer's disease (AD). Research indicates that plasma desmosterol concentrations are significantly decreased in AD patients compared to healthy controls. A study utilized liquid chromatography-mass spectrometry to quantify desmosterol levels, revealing a strong correlation between desmosterol levels and cognitive function as measured by the Mini-Mental State Examination scores. The findings suggest that desmosterol could serve as a non-invasive biomarker for early diagnosis of AD and monitoring disease progression .
Table 1: Desmosterol Levels in Alzheimer's Disease Studies
Cardiovascular Research
Impact of Amiodarone on Desmosterol Levels
Amiodarone, a medication commonly used for cardiac arrhythmias, has been shown to influence cholesterol metabolism by increasing desmosterol levels in treated patients. A clinical study involving 236 cardiac patients demonstrated that amiodarone treatment led to a robust increase in serum desmosterol levels. The mechanism identified involved the inhibition of the enzyme 24-dehydrocholesterol reductase, which is critical in cholesterol synthesis. This accumulation may have implications for understanding the side effects and therapeutic effects of amiodarone .
Table 2: Effects of Amiodarone on Desmosterol Levels
Study Reference | Patient Group | Measurement Period | Key Findings |
---|---|---|---|
236 cardiac patients | Before and after treatment | Significant increase in serum desmosterol levels post-amiodarone treatment |
Metabolic Studies
Role in Cholesterol Biosynthesis
Desmosterol-d6 is utilized as a tracer in metabolic studies to investigate cholesterol biosynthesis pathways. Its deuterated nature allows for precise tracking of metabolic processes involving sterol intermediates. Research has shown that alterations in desmosterol levels can indicate disruptions in cholesterol synthesis, which is relevant for understanding metabolic disorders and developing therapeutic interventions .
Mechanism of Action
Desmosterol-d6 exerts its effects by mimicking the behavior of desmosterol in biological systems. It is an intermediate in the cholesterol biosynthesis pathway and is converted to cholesterol by the enzyme 3-hydroxysterol 24-reductase (DHCR24). This conversion is crucial for maintaining cholesterol homeostasis in cells. This compound also impacts gene expression related to oxidative stress and inflammatory response processes, particularly in intestinal epithelial cells .
Comparison with Similar Compounds
Similar Compounds
Desmosterol: The non-deuterated form of Desmosterol-d6.
Cholesterol: The final product in the biosynthesis pathway where desmosterol is an intermediate.
Sitosterol: Another sterol with a similar structure but different biological functions.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool for tracing and quantifying sterol metabolism in research studies. Its stable isotope labeling allows for precise measurements and analysis in various biochemical assays .
Biological Activity
Desmosterol-d6 is a deuterated form of desmosterol, a sterol intermediate in the cholesterol biosynthesis pathway. This compound has garnered attention in various biological studies due to its role in cellular metabolism, particularly in the context of viral infections and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of Desmosterol and this compound
Desmosterol is synthesized from lanosterol via several enzymatic steps, with 24-dehydrocholesterol reductase (DHCR24) being the key enzyme that converts desmosterol to cholesterol. The deuterated version, this compound, is utilized in metabolic studies to trace its conversion and interaction within biological systems due to its unique mass signature.
Interaction with Hepatitis C Virus (HCV)
Recent studies have demonstrated that HCV NS3-4A protease regulates the lipid environment by cleaving DHCR24, leading to an accumulation of desmosterol. This accumulation is linked to enhanced HCV replication. In an experimental setup, cells treated with this compound showed reduced conversion to cholesterol-d6 when DHCR24 activity was inhibited or when HCV replicon was present, indicating that HCV exploits host sterol metabolism for its replication cycle .
Key Findings:
- Reduced Conversion: Inhibition of DHCR24 resulted in a significant decrease in the conversion of this compound to cholesterol-d6.
- Proteolytic Cleavage: Co-expression of NS3-4A reduced the conversion rate significantly compared to controls .
Role in Alzheimer's Disease
Desmosterol levels have been implicated in Alzheimer's disease (AD). Studies indicate that elevated levels of desmosterol in the brain may counteract amyloid-beta production by modulating the activity of β-secretase. In mouse models and human studies, alterations in desmosterol levels correlate with changes in amyloid precursor protein (APP) processing and tau phosphorylation .
Data Table: Desmosterol Levels in Alzheimer's Disease
Study Type | Subject Type | Desmosterol Level (ng/mL) | Observations |
---|---|---|---|
Mouse Model | AD vs. Control | Higher in Control | Correlation with lower amyloid-beta levels |
Human Study | AD Patients vs. Control | Lower in AD Patients | Suggests potential biomarker for early detection |
Case Studies
-
HCV Infection Model:
- Cells infected with HCV showed increased levels of this compound due to impaired DHCR24 activity.
- Treatment with telaprevir (an NS3-4A inhibitor) restored normal conversion rates, highlighting the importance of desmosterol metabolism in viral pathogenesis.
- Neurodegeneration Assessment:
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXSVCZWQODGV-QSOBUISFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.